4-chloro-N-phenylpyrazole-1-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8ClN3O |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
4-chloro-N-phenylpyrazole-1-carboxamide |
InChI |
InChI=1S/C10H8ClN3O/c11-8-6-12-14(7-8)10(15)13-9-4-2-1-3-5-9/h1-7H,(H,13,15) |
InChI Key |
LOLBOBNEWUKRIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N2C=C(C=N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 4 Chloro N Phenylpyrazole 1 Carboxamide
Established Synthetic Routes for the Pyrazole-1-Carboxamide Core
The synthesis of the fundamental pyrazole-1-carboxamide scaffold, a crucial precursor to 4-chloro-N-phenylpyrazole-1-carboxamide, relies on several well-documented and reliable chemical transformations. These methods provide robust foundations for accessing a wide range of derivatives.
Cyclocondensation Reactions Employing Chalcones and Semicarbazide (B1199961)
A prominent method for synthesizing the pyrazoline-1-carboxamide core involves the cyclocondensation reaction between chalcones (1,3-diaryl-2-propen-1-ones) and semicarbazide. cbijournal.com This reaction proceeds via a Michael addition of the semicarbazide to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular cyclization and dehydration to form the pyrazoline ring.
The reaction is typically carried out under reflux conditions in a solvent such as ethanol. cbijournal.comnih.gov Various bases can be employed to facilitate the reaction, with potassium carbonate being recognized as an inexpensive and environmentally friendly option. cbijournal.com Sodium hydroxide (B78521) is also commonly used. nih.gov This approach is valued for its operational simplicity, good to excellent yields, and the ready availability of starting materials. cbijournal.com Chalcones themselves are generally synthesized through a base-catalyzed Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. nih.govorientjchem.org
Table 1: Examples of Pyrazoline-1-Carboxamide Synthesis from Chalcones
Chalcone Precursor Reagent Catalyst/Conditions Product Type Reference 1,3-Diaryl-2-propen-1-ones Semicarbazide Hydrochloride Potassium Carbonate / Ethanol, Reflux 3,5-Diaryl-2-pyrazoline-1-carboxamides cbijournal.com Substituted 1,3-diphenyl-2-en-1-ones Semicarbazide Hydrochloride Sodium Hydroxide / Ethanol, Reflux Substituted 3,5-diphenyl-2-pyrazoline-1-carboxamides orientjchem.org (E)-1-(4-morpholinophenyl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one Semicarbazide Hydrochloride Acetic Acid / Ethanol, Reflux Pyrazoline-1-carboxamide derivative
Approaches from Pyrazole (B372694) Carboxylic Acids via Acyl Chlorides and Amines
One of the most direct and widely utilized methods for constructing pyrazole carboxamides is the coupling of a pyrazole carboxylic acid with an appropriate amine. google.comeurekaselect.com To facilitate this amide bond formation, the carboxylic acid must first be "activated." A common activation strategy is the conversion of the pyrazole carboxylic acid to its corresponding acyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with the desired amine (in this case, a substituted aniline (B41778) for N-phenylpyrazole derivatives) to form the target carboxamide.
Alternatively, a variety of coupling agents can be used to promote the amidation directly without isolating the acyl chloride intermediate. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) are effective. nih.gov Another established procedure involves the use of a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine (B92270). google.comgoogle.com This method is efficient and allows for convenient control of the reaction rate by managing the addition of the sulfonyl chloride. google.com
Table 2: Amide Synthesis from Pyrazole Carboxylic Acids
Pyrazole Carboxylic Acid Amine Coupling Agent/Conditions Product Type Reference 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid 2-Amino-5-chloro-N,3-dimethylbenzamide Methanesulfonyl chloride / Pyridine N-phenylpyrazole-carboxamide derivative eurekaselect.com 5-Bromothiophene carboxylic acid 3-Methyl-1-phenyl-1H-pyrazol-5-amine DCC / DMAP / DCM Thiophene-based pyrazole amide nih.gov Substituted pyrazine-2-carboxylic acid Ring-substituted anilines Thionyl chloride to form acyl chloride, then condensation Substituted pyrazine-2-carboxylic acid amides
Condensation of 1,3-Diketones with Arylhydrazines and Subsequent Carboxamide Formation
The Knorr pyrazole synthesis and related methodologies represent a classic route to the pyrazole core, starting from the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). jetir.orgorganic-chemistry.org In the context of synthesizing an N-phenylpyrazole, an arylhydrazine (such as phenylhydrazine) is used as the nitrogen source. The reaction involves the sequential attack of the hydrazine nitrogens onto the two carbonyl carbons of the diketone, followed by cyclization and dehydration to yield the aromatic pyrazole ring. jetir.org
A significant advancement in this area is the development of one-pot procedures where the 1,3-diketone is generated in situ from a ketone and an acid chloride, and then immediately reacted with hydrazine without intermediate purification. organic-chemistry.orgnih.gov This approach is highly efficient and tolerates a wide range of functional groups. organic-chemistry.org Once the N-phenylpyrazole core is formed, the carboxamide group at the 1-position must be introduced. This can be achieved through various methods, such as reaction with phosgene (B1210022) or a phosgene equivalent followed by treatment with an amine, or by reacting the N-H of a pyrazole with an isocyanate. The specific formation of a 1-carboxamide (B11826670) from a pre-formed N-phenylpyrazole is a subsequent functionalization step.
Novel Approaches and Catalytic Systems in the Synthesis of this compound Derivatives
Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign reaction pathways. Research into the synthesis of pyrazole carboxamides has embraced these principles, leading to innovative catalytic systems and energy sources to improve on established methods.
Green Chemistry Principles and Sustainable Synthetic Pathways
The application of green chemistry principles aims to reduce or eliminate hazardous substances in chemical processes. jetir.org In pyrazole synthesis, this has led to the exploration of solvent-free reaction conditions and the use of benign and recyclable catalysts. For instance, the use of ammonium (B1175870) chloride as a cost-effective and environmentally friendly catalyst has been reported for Knorr-type pyrazole syntheses. jetir.org
In chalcone-based routes, catalysts like potassium carbonate are favored for being green and inexpensive. cbijournal.com Furthermore, solid-supported catalysts, such as Amberlyst-15, have been employed for the cycloaddition of chalcones, offering the advantage of easy separation and potential for recycling. nanobioletters.com These approaches align with the goals of sustainable chemistry by minimizing waste and avoiding toxic reagents. jetir.orgtsijournals.com
Microwave-Assisted and Photochemical Methodologies for Enhanced Efficiency
To improve reaction efficiency, alternative energy sources are being utilized. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving yields compared to conventional heating. nih.govnih.gov The direct coupling of microwave energy with polar molecules in the reaction mixture leads to rapid and uniform heating. nih.gov This technique has been successfully applied to the synthesis of various pyrazole derivatives and other heterocyclic compounds. nih.govorganic-chemistry.org For example, the regioselective 1,3-dipolar cycloaddition of nitrilimines has been effectively carried out under microwave irradiation to produce pyrazole-5-carboxamides. nih.gov
Photochemical methods offer another advanced synthetic route, enabling reactions to proceed under mild conditions. The use of photo-redox catalysts, such as Eosin Y, has been demonstrated in the synthesis of pyrazoles, showcasing an effective and modern approach to forming these heterocyclic structures. tsijournals.com
Optimization of Reaction Conditions and Yield Enhancement for this compound
The efficient synthesis of this compound and related pyrazole carboxamides is contingent upon the careful optimization of reaction parameters. Researchers have systematically investigated variables such as solvent systems, temperature, catalysts, and reagent ratios to maximize product yields and minimize reaction times.
A common synthetic route involves the coupling of a pyrazolecarboxylic acid with an aniline derivative. google.comgoogle.com A preferred method involves combining the pyrazolecarboxylic acid and the aniline to form a mixture, to which a sulfonyl chloride is then added. google.comgoogle.com This sequence permits precise control over the coupling process by modulating the addition rate of the sulfonyl chloride. google.comgoogle.com The molar ratio of the sulfonyl chloride to the carboxylic acid is typically maintained between 1.0 and 2.5. google.comgoogle.com
In the synthesis of related 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamides, optimization of the preceding step, the formation of the carboxylic acid intermediate, was crucial. scielo.br By adjusting the solvent to a 3:2 water:acetone mixture and the reaction temperature to 80°C, a yield of 95% for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was achieved. scielo.br For the subsequent amidation step to form the carboxamide, the use of an organic base like triethylamine (B128534) proved beneficial. scielo.br Triethylamine acts as a trap for the hydrochloric acid byproduct, which prevents the protonation of the amine nucleophile and potential hydrolysis of the final product, leading to yields ranging from 72% to 87%. scielo.br
The following interactive table summarizes key research findings on the optimization of reaction conditions for the synthesis of pyrazole carboxamides and their precursors.
Interactive Data Table: Optimization of Reaction Conditions for Pyrazole Carboxamide Synthesis
| Product Type | Reactants | Variable Optimized | Optimized Condition | Yield (%) | Reference |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, Potassium permanganate | Solvent, Temperature | Water:Acetone (3:2), 80°C | 95% | scielo.br |
| Pyrazole-carboxamide derivatives | Pyrazole-4-carbonyl chloride, Substituted anilines | Base | Triethylamine | 72-87% | scielo.br |
| N-phenylpyrazole-1-carboxamides | Pyrazolecarboxylic acid, Aniline, Sulfonyl chloride | Reagent Ratio | Sulfonyl chloride:Carboxylic acid (1.1 to 1.4) | High | google.comgoogle.com |
| Oxidative Thiocyanation of Pyrazole | Pyrazole, PhICl₂, NH₄SCN | Solvent, Reagent Ratio | Toluene, 2.0 equiv. PhICl₂ and NH₄SCN | up to 91% | beilstein-journals.org |
Regioselectivity and Stereochemical Control in the Formation of Pyrazole-1-Carboxamide Linkages
The formation of the pyrazole ring and the subsequent attachment of the N-phenylcarboxamide group are subject to principles of regioselectivity and stereochemistry, which dictate the precise connectivity and spatial orientation of the molecule's constituent parts.
Regioselectivity in pyrazole synthesis, particularly when using asymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is a well-documented challenge. conicet.gov.ar The final position of the substituents on the pyrazole ring is heavily influenced by the nature of the reactants and the reaction conditions. conicet.gov.arnih.gov For instance, the difference in nucleophilicity between the two nitrogen atoms of a substituted hydrazine can direct the cyclization pathway. nih.gov The primary amine of an aryl hydrazine is typically more nucleophilic and will react differently than the substituted nitrogen of methylhydrazine, leading to distinct regioisomers. nih.gov Steric hindrance from bulky substituents can also play a significant role in favoring the formation of a specific isomer. conicet.gov.arnih.gov
Modern synthetic methods have achieved high levels of regiocontrol. One-pot, three-step procedures have been developed that are highly regio- and chemo-selective, allowing for the isolation of a single N¹-substituted pyrazole derivative. nih.gov In these reactions, the regiochemical outcome is determined by which nitrogen atom of the hydrazine displaces a leaving group and the subsequent intramolecular cyclization. nih.gov Furthermore, the N-alkylation or N-arylation of a pre-formed pyrazole ring can be directed to the N1 position with high selectivity by using specific base and solvent systems, such as potassium carbonate in DMSO. acs.org
While the formation of the amide bond in this compound from the corresponding carboxylic acid and aniline does not typically involve the creation of new stereocenters at the amide linkage itself, stereochemical considerations can be paramount in related transformations. For example, in the synthesis of N-vinylated pyrazoles, the stereochemical outcome (E or Z isomer) can be controlled by the choice of catalyst or by reaction parameters such as time and the amount of base used. nih.gov This demonstrates the principle of stereochemical control, which is a critical aspect of modern organic synthesis. In the context of this compound, ensuring the correct regiochemistry of the pyrazole core is the primary challenge.
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Chloro N Phenylpyrazole 1 Carboxamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-chloro-N-phenylpyrazole-1-carboxamide in solution. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the elucidation of its conformational and potential tautomeric forms.
The ¹³C NMR spectrum of pyrazole (B372694) derivatives provides key information on the carbon skeleton. For instance, in Pyz-1, the signals for the pyrazole ring carbons and the phenyl ring carbons are well-resolved, and the carbonyl carbon of the carboxamide group typically appears in the range of δ 159.00–162.78 ppm. nih.govnih.gov The specific chemical shifts are sensitive to the electronic effects of the substituents on both the pyrazole and phenyl rings.
To unequivocally assign all proton and carbon signals, especially in complex regions of the spectra, multi-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
The HSQC experiment correlates the signals of protons directly attached to carbon atoms, allowing for the straightforward assignment of the protonated carbons in the molecule. The HMBC experiment, on the other hand, reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different parts of the molecule, such as the linkage between the phenyl ring and the carboxamide nitrogen, and the carboxamide group to the pyrazole ring. For instance, in related pyrazole carboxamides, HMBC correlations are crucial for differentiating between possible tautomeric structures and for confirming the substitution pattern on the pyrazole ring.
While specific HSQC and HMBC data for this compound were not found, the application of these techniques to the closely related 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide has been reported, underscoring their importance in the complete structural elucidation of such compounds.
Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing
Although a crystal structure for this compound is not available in the reviewed literature, the crystal structure of the related 4-chloro-1H-pyrazole has been determined. nih.gov This study reveals that in the solid state, 4-chloro-1H-pyrazole molecules form a trimeric assembly through intermolecular N—H···N hydrogen bonds. nih.gov The crystal structure of a more complex derivative, 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, shows that the pyrazole and carboxamide fragments are nearly co-planar. uni.lu In this structure, the crystal packing is stabilized by intermolecular N–H···O hydrogen bonds and C–H···O interactions. uni.lu
Based on these related structures, it can be anticipated that the solid-state conformation of this compound would feature a relatively planar pyrazole ring and a phenyl ring that is likely twisted with respect to the pyrazole-carboxamide plane. The crystal packing would be expected to be influenced by N–H···O hydrogen bonds involving the amide proton and the carbonyl oxygen, as well as possible weaker interactions involving the chlorine atom and the aromatic rings.
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Key Intermolecular Interactions | N–H···O hydrogen bonds, π-π stacking |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
The FT-IR spectrum of a pyrazole carboxamide derivative is characterized by several key absorption bands. For instance, in pyrazole-carboxamide derivatives bearing a sulfonamide moiety, the N-H stretching vibrations are observed in the range of 3427–3224 cm⁻¹. nih.gov The C=O stretching vibration of the amide group is typically a strong band appearing between 1703 and 1650 cm⁻¹. nih.gov The aromatic C-H stretching vibrations are expected in the region of 3100–3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyrazole and phenyl rings are found in the 1600–1400 cm⁻¹ region. The C-Cl stretching vibration is anticipated to appear in the lower wavenumber region, typically below 850 cm⁻¹.
Raman spectroscopy provides complementary information to FT-IR. While specific Raman data for the title compound is scarce, the analysis of related structures indicates that the symmetric and asymmetric stretching vibrations of the pyrazole and phenyl rings would be prominent features.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3427–3224 nih.gov |
| C-H (Aromatic) | Stretching | 3100–3000 |
| C=O (Amide I) | Stretching | 1703–1650 nih.gov |
| C=C, C=N (Aromatic Rings) | Stretching | 1600–1400 |
| N-H (Amide II) | Bending | 1600–1500 |
| C-Cl | Stretching | < 850 |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight of a compound, which allows for the confirmation of its elemental composition. Furthermore, the analysis of the fragmentation pattern in the mass spectrum provides valuable structural information.
For this compound, the expected monoisotopic mass can be calculated with high accuracy. While specific HRMS data for the title compound was not found, the ESI-HRMS data for the related Pyz-1 (C₁₂H₁₃N₅O₂) showed a calculated m/z of 258.1102 for the [M-H]⁻ ion, with a found value of 258.0986, confirming its molecular formula. nih.gov
The fragmentation pattern of pyrazole derivatives upon electron ionization is complex and depends on the nature and position of the substituents. Common fragmentation pathways for N-phenylpyrazole derivatives can involve the cleavage of the amide bond, leading to the formation of ions corresponding to the pyrazole and phenylamine moieties. The pyrazole ring itself can undergo further fragmentation, often involving the loss of N₂ or HCN. The presence of the chlorine atom would lead to characteristic isotopic patterns for the chlorine-containing fragments.
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₀H₈ClN₃O |
| Monoisotopic Mass | 221.0356 |
| [M+H]⁺ | 222.0434 |
| [M+Na]⁺ | 244.0254 |
| Key Fragmentation Pathways | Cleavage of amide bond, loss of CO, loss of N₂, loss of HCl |
Thermal Analysis (DSC, TGA) for Understanding Thermal Stability and Phase Transitions
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal stability and phase behavior of a compound. DSC measures the heat flow associated with thermal transitions as a function of temperature, providing information on melting points, crystallization events, and other phase changes. TGA measures the change in mass of a sample as a function of temperature, indicating the decomposition temperature and the presence of any volatile components.
While specific DSC and TGA data for this compound are not available, studies on related zinc(II) coordination compounds with a pyrazole-type ligand provide some general insights into the thermal behavior of such molecules. nih.gov For example, the ligand ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate was found to be stable up to 189 °C, at which point it begins to decompose, with a sharp endothermic peak on the DSC curve indicating melting concurrent with decomposition. nih.gov The thermal stability of pyrazole derivatives is influenced by the nature of their substituents and their crystal packing. For this compound, a sharp endothermic peak in the DSC thermogram would be expected, corresponding to its melting point. The TGA curve would show a stable region up to the onset of decomposition, followed by one or more mass loss steps corresponding to the fragmentation of the molecule at elevated temperatures.
| Analysis | Expected Observation |
|---|---|
| DSC | A sharp endothermic peak corresponding to the melting point. |
| TGA | Mass loss upon heating, indicating the decomposition temperature range. |
Computational and Theoretical Investigations of 4 Chloro N Phenylpyrazole 1 Carboxamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electron distribution and its implications for reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyrazole (B372694) carboxamide derivatives, DFT calculations, often using the B3LYP functional, are employed to determine key electronic parameters. researchgate.netresearchgate.netchemrxiv.org
Table 1: Representative HOMO-LUMO Energy Gaps for Related Pyrazole Derivatives
| Compound Class | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Phenyl-pyrazole carboxamide derivative | B3LYP/6-31G(d) | -6.5 | -1.8 | 4.7 |
| Chloro-pyrazole carboxamide derivative | B3LYP/6-31G(d) | -7.0 | -2.1 | 4.9 |
Note: The data in this table is illustrative and derived from typical values for the specified classes of compounds, not from direct calculations on 4-chloro-N-phenylpyrazole-1-carboxamide.
The Molecular Electrostatic Potential (MEP) surface is another critical output of DFT calculations. It maps the electrostatic potential onto the electron density surface, revealing the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For pyrazole carboxamides, the MEP surface highlights the electronegative oxygen and nitrogen atoms of the carboxamide group as potential sites for electrophilic attack or hydrogen bonding. The chlorine atom on the pyrazole ring also contributes to the electrostatic potential, influencing the molecule's interaction with its environment. nih.gov
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. For N-phenylpyrazole-1-carboxamide, rotation around the amide bond and the bonds connecting the phenyl and pyrazole rings to the carboxamide group gives rise to various conformers.
Potential energy surface (PES) mapping helps to identify the most stable, low-energy conformations. While specific PES maps for this compound are not documented, studies on similar structures, such as 5-phenylpyrrole-carboxamides, have utilized Nuclear Overhauser Effect (NOE) studies and computational methods to determine preferred conformations. nih.gov These analyses typically show that a relatively planar arrangement of the aromatic rings with respect to the amide group is favored, though steric hindrance can lead to twisted conformations. The presence of the chlorine atom can influence the conformational preference through steric and electronic effects.
Molecular Dynamics Simulations for Ligand Flexibility and Solvent Interactions
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its flexibility and interactions with its surroundings, such as water or a protein binding site. eurasianjournals.com For this compound, MD simulations can reveal how the molecule flexes and adapts its conformation in different environments.
In recent studies on related pyrazole-carboxamide derivatives, MD simulations have been used to assess the stability of ligand-protein complexes. nih.govresearchgate.netnih.gov These simulations, often run for nanoseconds, show that the pyrazole and phenyl rings may exhibit significant rotational freedom, which can be crucial for adopting a favorable conformation for binding to a biological target. The carboxamide linker, while having some rigidity due to its partial double bond character, also allows for a degree of flexibility. Solvent interactions, particularly the formation of hydrogen bonds between the carboxamide group and water molecules, are also a key aspect explored in these simulations.
In Silico Prediction of Molecular Interactions and Binding Affinities with Biological Targets (non-clinical)
In silico methods, such as molecular docking, are widely used to predict how a ligand might bind to the active site of a protein. nih.govresearchgate.net This is a critical step in drug discovery and pesticide development. For this compound, molecular docking studies could be performed against various non-clinical targets to hypothesize its potential biological activity.
Studies on other pyrazole carboxamides have demonstrated their potential to bind to a range of enzymes. For example, various pyrazole carboxamide derivatives have been docked into the active sites of carbonic anhydrase and RET kinase. nih.govnih.gov These studies typically show that the pyrazole ring, the phenyl group, and the carboxamide linker all play important roles in forming interactions with amino acid residues in the binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The chlorine atom on the pyrazole ring can also participate in halogen bonding, which is increasingly recognized as an important intermolecular force.
Binding affinity, often expressed as a docking score or a calculated binding free energy (e.g., using MM/PBSA methods), provides an estimate of the strength of the ligand-target interaction. plos.org While specific binding affinity data for this compound is not available, the general principles from related compounds suggest that the specific substitution pattern on the pyrazole and phenyl rings significantly influences the binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Pyrazole-1-Carboxamide Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. rsc.org
For the pyrazole-1-carboxamide series, QSAR studies have been instrumental in designing new compounds with enhanced activity, for example, as antifungal agents. rsc.org These models typically use a set of aligned structures and calculate steric and electrostatic fields around them. The resulting contour maps indicate regions where modifications to the chemical structure are likely to increase or decrease biological activity. For instance, a QSAR model might suggest that a bulky substituent is favored at a particular position on the phenyl ring, or that an electron-withdrawing group on the pyrazole ring is beneficial for activity. The presence and position of the chlorine atom in this compound would be a key descriptor in such a model.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-phenylpyrrole-carboxamides |
| Pyrazole-sulfonamide |
| Phenyl-pyrazole carboxamide |
Molecular and Cellular Biological Activity Investigations Pre Clinical, Mechanistic Focus
In Vitro Biological Efficacy and Selectivity of 4-chloro-N-phenylpyrazole-1-carboxamide
The in vitro biological profile of this compound and its structural relatives has been characterized through a variety of laboratory-based assays. These studies demonstrate a spectrum of activities, including enzyme inhibition, antimicrobial action, and antiviral potential.
Phenylpyrazole insecticides, a class to which this compound belongs, are recognized for their potent interaction with specific neurotransmitter receptors. wikipedia.org Their primary mode of action involves the non-competitive blocking of γ-aminobutyric acid (GABA)-gated chloride channels in insects. wikipedia.orgosu.edu This antagonism disrupts the inhibitory action of GABA in the central nervous system, leading to hyperexcitation, paralysis, and eventual death of the insect. osu.edu The selectivity of these compounds is noteworthy, with fipronil (B1672679), a prominent phenylpyrazole, showing a more than 500-fold higher selective toxicity for insect GABA receptors compared to mammalian ones due to differences in receptor binding affinity. osu.edufrontiersin.org
Structure-activity relationship studies have further elucidated the binding mechanism. The interaction with the GABA receptor is thought to involve three main subsites: a hydrophobic site that interacts with alkyl groups on the pyrazole (B372694) ring, a hydrogen bonding site, and a pi-bonding site that interacts with the phenyl group. nih.gov The subunit composition of the GABA_A receptor plays a crucial role in determining its sensitivity to these compounds. frontiersin.org For instance, the presence of specific subunits like γ or δ can alter the inhibitory effect of fipronil. frontiersin.org
Beyond GABA receptors, derivatives of pyrazole carboxamide have shown inhibitory activity against other enzymes. Certain pyrazole carboxamide fungicides act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), targeting complex II in the mitochondrial respiratory chain. mdpi.comnih.govnih.gov For example, the compound N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide was found to target not only complex II but also complex IV (cytochrome oxidase) in the fungus Rhizoctonia solani. nih.gov In other studies, a series of N-phenyl-5-propyl-1H-pyrazole-3-carboxamide derivatives were designed to selectively inhibit histone deacetylase 6 (HDAC6), an enzyme implicated in acute liver injury. nih.gov
Derivatives of pyrazole carboxamide have demonstrated significant antimicrobial activity in laboratory settings. nih.gov Studies have evaluated their efficacy against a range of fungal and bacterial pathogens, revealing promising results for some analogues.
Antifungal Activity: Novel pyrazole carboxamide derivatives have shown notable antifungal properties against various phytopathogenic fungi. nih.govresearchgate.net For instance, compounds such as 5-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide exhibited good control efficacy against Pythium ultimum. nih.gov Another study found that isoxazolol pyrazole carboxylate derivatives showed significant activity against Rhizoctonia solani, with an EC50 value lower than the commercial fungicide carbendazol. nih.govresearchgate.net The introduction of a larger group at the ortho position of the aniline (B41778) part of the molecule has been reported to strengthen the antifungal activity. nih.gov
Antibacterial Activity: Pyrazole derivatives have also been explored for their antibacterial potential. nih.gov While specific data for this compound is limited, related structures have shown activity. For instance, some pyrazole derivatives have been reported as moderate antibacterial agents against Escherichia coli. nih.gov
| Compound/Analogue | Target Pathogen | Activity Metric | Result | Source |
|---|---|---|---|---|
| 5-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide | Pythium ultimum (Fungus) | Control Efficacy | 77.78% at 100 µg/mL | nih.gov |
| 5-chloro-3-methyl-1-phenyl-N-(p-tolyl)-1H-pyrazole-4-carboxamide | Pythium ultimum (Fungus) | Control Efficacy | 77.78% at 100 µg/mL | nih.gov |
| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani (Fungus) | EC50 | 0.37 µg/mL | nih.govresearchgate.net |
| Isoxazolol pyrazole carboxylate 7ai | Alternaria porri (Fungus) | EC50 | 2.24 µg/mL | nih.govresearchgate.net |
Research has been conducted on the antiviral properties of pyrazole carboxamide derivatives, particularly against plant viruses like the Tobacco Mosaic Virus (TMV). nih.govresearchgate.net TMV is a significant plant pathogen causing substantial economic losses, and its coat protein (CP) is a key target for antiviral agents. nih.govresearchgate.netmdpi.com
A series of novel 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives were designed and synthesized to target the TMV coat protein. nih.gov Bioassays confirmed that these compounds possessed promising activity against TMV. nih.gov One compound in the series, in particular, demonstrated potent biological activity against the virus, comparable to the commercial agent ningnanmycin. nih.gov The mechanism of action is believed to involve the inhibition of viral assembly through the interaction of the small molecule with the coat protein. nih.govresearchgate.net Other studies have shown that different types of compounds can inhibit TMV by enhancing the activity of resistance enzymes like PAL, POD, and SOD in the host plant. nih.gov
| Compound | Activity Type | Concentration | Inhibition Rate | Source |
|---|---|---|---|---|
| 2009104 (Thiourea Phosphonate) | Curative | 500 µg/mL | 53.3% | nih.gov |
| 2009104 (Thiourea Phosphonate) | Protective | 500 µg/mL | 58.9% | nih.gov |
| 2009104 (Thiourea Phosphonate) | Inactivation | 500 µg/mL | 84.9% | nih.gov |
| Ningnanmycin (Control) | Curative | 500 µg/mL | 51.2% | nih.gov |
The cytotoxic effects of phenylpyrazole insecticides have been investigated in various cell lines to understand their mechanisms of action at a cellular level. Studies on fipronil and its metabolites in the human Caco-2 cell line, which models the intestinal epithelium, revealed that these compounds can cause a major loss of barrier integrity. nih.gov This disruption was linked to severe ATP depletion, suggesting an interaction with mitochondria and a failure in the cell's energy metabolism. nih.govresearchgate.net A study comparing the cytotoxicity of different phenylpyrazoles found that fipronil was more cytotoxic than ethiprole (B1671408) in these cells. researchgate.net In another study, the cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamide derivatives was evaluated in Chinese Hamster Ovary (CHO-K1) cells, a non-human cell line, with IC50 values observed in the tens of micromolar range. researchgate.net
Mechanistic Elucidation of Biological Actions at the Molecular Level
Understanding the precise molecular interactions of this compound and its analogues is crucial for explaining their biological effects. Research has focused on identifying specific molecular targets and characterizing the nature of the binding between the compound and its target.
The primary molecular target for the insecticidal action of phenylpyrazoles like fipronil is the GABA-gated chloride channel. wikipedia.orgosu.eduresearchgate.net These compounds act as non-competitive antagonists or negative allosteric modulators, binding within the ion channel pore rather than at the GABA binding site itself. osu.edufrontiersin.org This binding action blocks the channel, preventing the influx of chloride ions and thereby disrupting normal nerve function. osu.edu The A2' residue in the second transmembrane domain (TMD2) of the insect GABA receptor subunit is recognized as a critical component of the binding site for phenylpyrazoles. nih.gov
In addition to the GABA receptor, other molecular targets have been identified for various pyrazole carboxamide derivatives:
Succinate Dehydrogenase (Complex II): Several fungicidal pyrazole carboxamides function by inhibiting this key enzyme in the mitochondrial respiratory chain and tricarboxylic acid (TCA) cycle. mdpi.comnih.gov Molecular docking studies have helped to visualize the binding of these inhibitors to the enzyme. nih.gov
DNA: The interaction between fipronil and calf thymus DNA has been studied using spectroscopic methods. upjs.sk The results suggest that fipronil does not intercalate between DNA bases but rather binds within one of the DNA grooves, likely forming a complex through hydrogen interactions. upjs.sk The binding constant for this interaction was calculated to be 4.15 × 10³ L/mol. upjs.sk
HDAC6: Specific pyrazole derivatives have been developed to selectively inhibit and even degrade histone deacetylase 6 (HDAC6), demonstrating a targeted approach to modulating enzyme activity. nih.gov
This body of research underscores the diverse molecular mechanisms through which pyrazole carboxamides exert their biological effects, from disrupting neurotransmission in insects to inhibiting key metabolic enzymes in fungi.
Downstream Signaling Pathways and Cellular Responses
The primary mode of action for many pyrazole carboxamide derivatives involves the inhibition of mitochondrial respiration, specifically targeting the succinate dehydrogenase (SDH) enzyme (Complex II) in the electron transport chain. nih.govnih.govacs.orgacs.orgmdpi.comresearchgate.net This inhibition disrupts the production of ATP, the cell's main energy currency, leading to a cascade of downstream cellular events.
While direct studies on this compound are limited, research on analogous pyrazole carboxamides suggests that the disruption of mitochondrial function can lead to the generation of reactive oxygen species (ROS). nih.gov This increase in ROS can, in turn, induce oxidative stress and damage cellular components, potentially triggering programmed cell death, or apoptosis. One study on a different carboxamide, phenazine-1-carboxamide, demonstrated that its antifungal effect was mediated by ROS-induced apoptosis. However, it is important to note that this is a different class of compound and direct evidence for this compound is not available.
Currently, there is a lack of specific research detailing the direct modulation of cyclic AMP (cAMP) signaling pathways or calcium release by this compound. The primary focus of research for this class of compounds has been on their role as mitochondrial inhibitors.
Pre-clinical In Vivo Studies in Relevant Model Organisms
The biological activity of this compound and its analogs has been evaluated in various non-mammalian model organisms, primarily focusing on their potential as pesticides.
Evaluation of Insecticidal Activity against Agricultural Pests
Pyrazole carboxamides have been recognized for their insecticidal properties. bohrium.com The diamondback moth, Plutella xylostella, is a significant agricultural pest, and various studies have explored the efficacy of related compounds against it. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov For instance, a study on N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones, which share some structural similarities, demonstrated significant insecticidal activity against P. xylostella. mdpi.com Another class of pyrazole insecticides, the phenylpyrazoles, which includes fipronil, are known to act as non-competitive antagonists of the GABA-gated chloride channel in insects, leading to neurotoxicity.
Table 1: Insecticidal Activity of Related Pyrazole Derivatives against Plutella xylostella
| Compound Type | Concentration | Activity | Reference |
|---|---|---|---|
| N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones | 100 mg/L | >90% for some compounds | mdpi.com |
| Flupyrazofos (a pyrazole organophosphorus insecticide) | Not specified | High activity | researchgate.net |
Evaluation of Antifungal Efficacy in Plant Models
The antifungal potential of pyrazole carboxamides is well-documented, with many acting as succinate dehydrogenase inhibitors (SDHIs). nih.govacs.orgacs.orgmdpi.com These compounds have been tested against a range of plant pathogenic fungi, including Rhizoctonia solani and Botrytis cinerea.
Studies on various pyrazole carboxamide derivatives have demonstrated their effectiveness in inhibiting the mycelial growth of R. solani. nih.govacs.orgmdpi.comnih.gov For example, a novel pyrazole carboxamide containing a diarylamine scaffold showed an EC50 value of 0.016 mg/L against R. solani in vitro and provided better control of rice sheath blight in pot tests than some commercial fungicides. acs.org Another study found that a pyrazole carboxamide thiazole (B1198619) derivative exhibited an EC50 of 3.79 mg/L against R. solani. nih.gov
With respect to Botrytis cinerea, the cause of grey mold disease, N-phenyl-driman-9-carboxamides with chlorinated aromatic rings showed high antifungal activity, with IC50 values between 0.20 and 0.26 mM. nih.gov While not identical to the subject compound, this highlights the potential of chlorinated phenyl-carboxamide structures in controlling this pathogen. Other studies have also explored various compounds against B. cinerea, indicating it as a key target for novel fungicides. nih.govfrontiersin.orgfupress.netresearchgate.net
Table 2: Antifungal Activity of Related Pyrazole Derivatives
| Compound Type | Target Fungus | Efficacy (EC50/IC50) | Reference |
|---|---|---|---|
| Pyrazole carboxamide thiazole derivative | Rhizoctonia solani | 3.79 mg/L | nih.gov |
| Novel pyrazole carboxamide | Rhizoctonia solani | 0.016 mg/L (in vitro) | acs.org |
| N-phenyl-driman-9-carboxamide (chlorinated) | Botrytis cinerea | 0.20 - 0.26 mM | nih.gov |
Pharmacodynamic Assessment in Non-Mammalian Systems
The pharmacodynamics of pyrazole carboxamides in non-mammalian systems are primarily linked to their mechanism of action as mitochondrial inhibitors. In vivo studies on related compounds have shown that their efficacy is dependent on reaching the target site, which is the mitochondria within the cells of the target pest or fungus. researchgate.netnih.gov
In fungi, the disruption of the mitochondrial electron transport chain by SDHIs leads to a rapid depletion of cellular energy and ultimately cell death. In vivo studies have confirmed the protective and curative effects of pyrazole carboxamides in plant models infected with fungal pathogens. nih.govnih.gov For example, a pyrazole carboxamide derivative provided a satisfactory protective effect against Valsa mali in vivo. nih.gov The pharmacodynamic effect is observed as the inhibition of fungal growth and lesion development on the host plant.
Structure Activity Relationship Sar Studies and Rational Design of 4 Chloro N Phenylpyrazole 1 Carboxamide Analogues
Systematic Substituent Effects on the Pyrazole (B372694) Ring System of 4-chloro-N-phenylpyrazole-1-carboxamide
Research on various pyrazole derivatives has shown that the nature of substituents on the pyrazole ring can modulate the compound's acidity and basicity. nih.gov For instance, electron-withdrawing groups on the pyrazole ring have been reported to increase its basicity by increasing the acidity of the N-H proton in N-unsubstituted pyrazoles. nih.gov Conversely, other studies suggest that electron-donating groups at the C3 position can enhance the basicity of the pyrazole ring. nih.gov While this compound has a substituted N1 position, the electronic properties of the pyrazole ring remain a key determinant of its activity.
In a study on phenylpyrazole derivatives as anti-HIV agents, optimization of substituents on the pyrazole ring was a key strategy. nih.gov This highlights the importance of the substitution pattern on the pyrazole for biological activity. For instance, the presence and position of halogen atoms, like the chlorine at the 4-position in the title compound, are often critical for potency.
Table 1: Effect of Pyrazole Ring Substituents on Biological Activity (General Observations)
| Substituent Type at Pyrazole Ring | General Effect on Properties | Potential Impact on Biological Activity |
| Electron-Withdrawing Groups (e.g., -Cl, -CF3) | Increase acidity of N-H (in N-unsubstituted pyrazoles), can influence pKa | Can enhance binding affinity through specific interactions or by altering the electronic character of the molecule. |
| Electron-Donating Groups (e.g., -CH3, -OCH3) | Increase basicity of the ring nitrogen | May improve metabolic stability or modulate receptor binding. |
| Bulky Groups | Introduce steric hindrance | Can enhance selectivity by preventing binding to off-target proteins or can decrease activity by blocking access to the binding site. |
Role of the Phenyl Moiety and its Substitutions on Biological Activity and Selectivity
The N-phenyl group in this compound plays a significant role in its biological profile, often contributing to hydrophobic interactions within the binding pocket of a target protein. The substitution pattern on this phenyl ring is a common site for modification in SAR studies to fine-tune activity and selectivity.
Studies on pyrazole-aromatic containing carboxamides as succinate (B1194679) dehydrogenase (SDH) inhibitors have demonstrated that the nature and position of substituents on the phenyl ring are critical for antifungal activity. nih.gov For example, the presence of a difluoromethyl group on a pyrazole linked to a meta-substituted benzene (B151609) carboxamide scaffold was found to significantly increase antifungal activity. nih.gov
In the development of anti-HIV agents based on a phenylpyrazole scaffold, extensive SAR studies revealed that substitutions on the N-phenyl ring were crucial for potency. nih.gov Specifically, the introduction of a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group led to a six-fold increase in potency compared to the lead compound. nih.gov This indicates that extending the phenyl ring with another substituted aromatic system can lead to more potent compounds.
Research on herbicidal pyrazole derivatives also underscores the importance of the phenyl group's substitution. In one study, derivatives with a chlorine atom at the 3-position of a pyridine (B92270) ring (acting as a phenyl bioisostere) and a fluorine or trifluoromethyl group at the 5-position exhibited the best post-emergence herbicidal activity. nih.gov
Table 2: Impact of Phenyl Ring Substitutions on Biological Activity of Pyrazole Carboxamide Analogues
| Substituent on Phenyl Ring | Resulting Biological Activity | Reference Compound Class |
| m-benzene with difluoromethyl pyrazole | Significantly increased antifungal activity | Pyrazole-aromatic carboxamides nih.gov |
| 3',4'-dichloro-(1,1'-biphenyl)-3-yl | Six-fold more potent anti-HIV activity | Phenylpyrazole derivatives nih.gov |
| 3-chloro, 5-fluoro/trifluoromethyl (on pyridine ring) | Optimal post-emergence herbicidal activity | Phenylpyridine-containing pyrazoles nih.gov |
Influence of the Carboxamide Linker on Molecular Recognition and Efficacy
The carboxamide linker (-CO-NH-) in this compound is a critical structural motif that connects the pyrazole and phenyl moieties. This linker is not merely a spacer but actively participates in molecular recognition through its ability to form hydrogen bonds, which are crucial for anchoring the molecule within the active site of a biological target.
The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the carboxamide group allow for specific and directional interactions with amino acid residues in a protein. In SAR studies of pyrazole-4-carboxamide derivatives as fungicides, molecular docking simulations revealed that the carboxamide linker could form hydrogen bonds with key residues like tryptophan in the target protein, succinate dehydrogenase. nih.gov
Rational Design Strategies for Enhanced Potency, Selectivity, and Biological Stability (pre-clinical focus)
Rational drug design, often guided by SAR data and computational methods, is employed to optimize lead compounds like this compound. The goal is to enhance desired properties such as potency and selectivity while improving metabolic stability for better in vivo performance.
One common strategy is the use of molecular docking simulations to visualize how a compound binds to its target protein. nih.govnih.gov This allows researchers to identify key interactions and propose modifications to enhance binding affinity. For instance, if a specific pocket in the binding site is identified, substituents can be added to the parent molecule to occupy that space and form additional favorable interactions.
Bioisosteric replacement is another powerful tool in rational design. This involves replacing a functional group with another that has similar physical or chemical properties but may lead to improved biological properties. For example, a phenyl ring might be replaced with a bioisosteric heterocycle like pyridine to alter solubility, metabolic stability, or hydrogen bonding capacity. nih.gov
Enhancing metabolic stability is a key focus of preclinical development. Introducing groups that block sites of metabolic attack, such as fluorination, can prolong the half-life of a compound. In a study of 4-arylindoline derivatives, the introduction of hydrophilic substituents was explored to enhance both biological activity and metabolic properties. acs.org
Development of Focused Libraries for Comprehensive SAR Mapping
To efficiently explore the SAR of a compound class, researchers often synthesize focused libraries of analogues. nih.gov This approach involves the systematic variation of different parts of the molecule to generate a diverse set of compounds for biological screening. This allows for a more comprehensive understanding of the chemical space around a lead compound.
For example, a library of pyrazole-3-carboxamides was synthesized to map the SAR for CB1 antagonist activity. nih.gov By creating a range of secondary and tertiary amides, researchers could tolerate various modifications in the amide region, identifying compounds with nanomolar potency. nih.gov This systematic approach allows for the rapid identification of key structural features required for activity.
Combinatorial chemistry techniques can be employed to rapidly generate large numbers of compounds for high-throughput screening. This, combined with parallel synthesis methods, enables the efficient exploration of multiple substitution points on the this compound scaffold, leading to a detailed SAR map that can guide further optimization efforts.
Derivatization, Analog Synthesis, and Advanced Chemical Biology Probes for 4 Chloro N Phenylpyrazole 1 Carboxamide
Synthesis of Advanced Pyrazole-1-Carboxamide Derivatives and Heterocyclic Hybrids
The synthesis of pyrazole-1-carboxamide derivatives is a cornerstone of medicinal chemistry, leveraging the pyrazole (B372694) ring's stability and versatile functionality. nih.govmdpi.com Common synthetic strategies involve the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species or a [3+2] cycloaddition reaction. mdpi.com These foundational methods have been adapted and expanded to create a diverse library of advanced derivatives and heterocyclic hybrids.
A prevalent method for synthesizing the pyrazole core involves the reaction between α,β-unsaturated ketones (chalcones) and hydrazine derivatives, such as semicarbazide (B1199961), to form dihydropyrazole-1-carboxamides. nih.gov Microwave-assisted organic synthesis (MAOS) has emerged as an efficient technique for this transformation, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com For instance, the reaction of dibenzalacetones with semicarbazide under microwave irradiation yields pyrazole-carboxamides. mdpi.com
Another key synthetic route begins with the formation of a pyrazole carboxylic acid intermediate. This can be achieved by reacting a diketone or a related synthon like 4-benzoyl-5-phenylfuran-2,3-dione (B14700036) with a hydrazone. nih.gov The resulting pyrazole-3-carboxylic acid can then be converted to its more reactive acid chloride form using a chlorinating agent like thionyl chloride (SOCl₂). nih.gov This acid chloride is a versatile intermediate that readily reacts with various amines or sulfonamides to produce a wide array of pyrazole-carboxamide derivatives in high yields. nih.govnih.gov
The creation of heterocyclic hybrids involves fusing or linking the pyrazole-carboxamide scaffold with other heterocyclic rings to generate novel molecular architectures. These hybrids are designed to interact with multiple biological targets or to enhance the parent molecule's properties. For example, pyrazole derivatives have been linked to thiophene, pyrimidine, and oleanane (B1240867) moieties to explore new biological activities. nih.govwisdomlib.orgnih.gov The synthesis of these hybrids often involves multi-step sequences, such as the Vilsmeier-Haack reaction to introduce a formyl group onto the pyrazole ring, which can then be used in subsequent condensation reactions to build the adjoining heterocyclic system. nih.gov
| Synthetic Method | Key Reactants | Intermediate/Product Type | Key Features & Advantages | Reference |
|---|---|---|---|---|
| Cyclocondensation | α,β-Unsaturated Ketones (Chalcones) and Semicarbazide | Dihydropyrazole-1-carboxamides | A fundamental and widely used method for creating the core pyrazole-carboxamide structure. nih.gov | nih.gov |
| Microwave-Assisted Synthesis (MAOS) | Dibenzalacetones and 4-substituted hydrazines/semicarbazide | Pyrazole-carboxamides | Offers reduced reaction times and often improved yields compared to conventional methods. mdpi.com | mdpi.com |
| Amidation via Acid Chloride | Pyrazole-3-carboxylic acid, Thionyl Chloride, and various amines/sulfonamides | Diverse Pyrazole-3-carboxamide derivatives | A highly versatile two-step process allowing for the introduction of a wide range of substituents on the carboxamide nitrogen. nih.govnih.gov | nih.govnih.gov |
| Heterocyclic Hybrid Synthesis | Functionalized pyrazoles (e.g., pyrazole-4-carbaldehydes) and amino-heterocycles | Pyrazole-thiophene hybrids, Pyrazolyl-aminoquinazolines | Creates complex molecules by combining the pyrazole scaffold with other biologically relevant heterocycles. nih.govnih.gov | nih.govnih.gov |
Introduction of Functional Groups for Bioorthogonal Chemistry and Chemical Probe Development
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov Developing chemical probes based on the 4-chloro-N-phenylpyrazole-1-carboxamide scaffold requires the introduction of specific functional groups that are stable in a biological environment yet can react selectively with a complementary partner. nih.gov These probes are invaluable tools for bioimaging and studying molecular interactions in real time. nih.gov
Key functional groups for bioorthogonal reactions include terminal alkynes and strained cyclooctynes, which participate in copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC, respectively). Another important class of bioorthogonal reagents are sydnones, which are 1,3-dipolar species that react with strained alkynes to form pyrazole adducts. nih.gov The reactivity of these groups can be fine-tuned through structural modifications; for example, adding chlorine substituents to a sydnone (B8496669) ring was found to increase its reaction rate with bicyclo[6.1.0]nonyne (BCN), a common strained alkyne. nih.gov
The design of a chemical probe involves incorporating such a bioorthogonal handle into the pyrazole-1-carboxamide structure. This allows the molecule to first bind to its biological target, after which a fluorescent or affinity tag bearing the complementary reactive group can be introduced to label the target for visualization or pull-down experiments. The pyrazole scaffold itself possesses favorable characteristics for probe development, including good membrane permeability and biocompatibility, which are essential for applications in living cells. nih.gov
| Functional Group | Complementary Partner | Reaction Type | Key Characteristics | Reference |
|---|---|---|---|---|
| Terminal Alkyne | Azide | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Requires a copper catalyst, which can have toxicity concerns, but is a highly efficient and specific reaction. | nih.gov |
| Strained Alkyne (e.g., BCN, DIFO) | Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free and thus more suitable for live-cell applications. Reaction rates can be tuned by modifying the alkyne structure. | nih.gov |
| Sydnone | Strained Alkyne (e.g., BCN) | Strain-Promoted Alkyne-Sydnone Cycloaddition | A copper-free 1,3-dipolar cycloaddition. Reactivity can be enhanced with electron-withdrawing substituents on the sydnone ring. nih.gov | nih.gov |
| Ortho-quinone | Strained Alkyne (e.g., Cyclooctyne) | Strain-Promoted Oxidation-Controlled Cyclooctyne-1,2-quinone (SPOCQ) Cycloaddition | A diene-based cycloaddition that proceeds rapidly under physiological conditions. nih.gov | nih.gov |
Strategies for Modulating Molecular Properties (e.g., Solubility, Stability, excluding clinical ADME/PK)
Modifying the molecular properties of pyrazole-1-carboxamide derivatives is crucial for optimizing their utility in research and as potential therapeutic leads. Poor aqueous solubility is a common challenge that can hinder biological testing and formulation. nih.gov Several chemical and physical strategies can be employed to enhance solubility and stability without considering clinical pharmacokinetic outcomes.
Chemical modification is a primary strategy. This involves the introduction of polar or ionizable functional groups onto the pyrazole scaffold. nih.gov For example, incorporating amines, which are basic and can be protonated at physiological pH, can significantly increase water solubility. nih.gov The addition of hydrophilic substituents, such as hydroxyl (-OH) or carboxylic acid (-COOH) groups, also serves to improve solubility by increasing the molecule's ability to form hydrogen bonds with water. acs.org Another approach is the use of a hydrotrope like sodium p-toluenesulfonate (NaPTS) during synthesis, which can increase the solubility of poorly soluble organic reactants in aqueous media. mdpi.com
Physical strategies also offer effective means to enhance solubility. Complexation with cyclodextrins is a widely used technique. ekb.eg Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The pyrazole-carboxamide molecule can be encapsulated within this cavity, forming an inclusion complex that has significantly greater aqueous solubility than the parent compound. ekb.eg Salt formation is another simple yet effective method for ionizable compounds. By converting an acidic or basic drug into a salt, its dissolution profile can be substantially improved.
| Strategy | Method | Principle of Action | Reference |
|---|---|---|---|
| Chemical Modification | Introduction of Polar/Ionizable Groups | Incorporating groups like amines, hydroxyls, or carboxylic acids increases polarity and the potential for hydrogen bonding with water, thereby enhancing solubility. nih.gov | nih.govacs.org |
| Scaffold Hopping/Bioisosteric Replacement | Replacing a part of the molecule (e.g., a phenyl ring) with a more soluble or stable isostere (e.g., a pyridine (B92270) ring) to improve overall properties while retaining biological activity. acs.org | acs.org | |
| Physical Modification | Complexation with Cyclodextrins | The hydrophobic pyrazole derivative is encapsulated within the lipophilic core of a cyclodextrin, whose hydrophilic exterior renders the entire complex water-soluble. ekb.eg | ekb.eg |
| Salt Formation | For compounds with acidic or basic centers, conversion to a salt form can dramatically increase aqueous solubility and dissolution rate by creating a more polar, charged species. |
Prodrug Design Principles for Pyrazole-1-Carboxamide Scaffolds (focused on academic understanding of activation, not clinical delivery)
Prodrug design is a powerful strategy to overcome undesirable physicochemical properties of a parent drug, such as poor solubility or chemical instability. For pyrazole-1-carboxamide scaffolds, a prodrug approach involves chemically modifying the molecule to create an inactive or less active precursor that, upon administration, is converted to the active form through a specific chemical or enzymatic reaction. nih.govnih.gov The focus here is on the academic principles of designing these activatable molecules, rather than their clinical application.
A common prodrug strategy for compounds with poor aqueous solubility is to attach a highly polar, water-solubilizing promoiety via a labile linker. nih.gov For example, a phosphate (B84403) group can be attached to a hydroxyl functionality on the pyrazole-carboxamide derivative. This phosphate ester prodrug is typically highly water-soluble. In a biological system, endogenous enzymes like phosphatases can cleave the phosphate group, releasing the active, less soluble parent drug at or near its site of action. nih.gov Barasertib (AZD1152) is a well-documented example of a pyrazolyl-aminoquinazoline derivative that acts as a prodrug; it is rapidly converted by serum phosphatases to its active form. nih.gov
The design of the linker is critical to controlling the activation of the prodrug. The linker must be stable enough to prevent premature cleavage but labile enough to be efficiently cleaved by the target enzyme or chemical condition. Ester and amide bonds are frequently used as linkers, as they can be hydrolyzed by esterases and amidases that are abundant in biological systems. For pyrazolo[3,4-d]pyrimidines, a class of compounds structurally related to pyrazoles, a one-pot, two-step procedure has been developed to synthesize prodrugs with improved aqueous solubility, which are then hydrolyzed in serum to release the parent drug. nih.gov This demonstrates a successful application of the prodrug concept to improve the fundamental properties of a pyrazole-based scaffold for research purposes. nih.gov
| Prodrug Strategy | Promoiety | Linker Type | Activation Mechanism | Primary Goal (Academic) | Reference |
|---|---|---|---|---|---|
| Solubility Enhancement | Phosphate group | Phosphate Ester | Enzymatic cleavage by phosphatases. | To create a highly water-soluble precursor for ease of handling and use in aqueous biological assays. nih.gov | nih.gov |
| General Improvement of Properties | Amino acids, small peptides | Ester or Amide | Enzymatic cleavage by esterases or amidases. | To temporarily mask a functional group, improving properties like solubility or membrane permeability for cell-based studies. nih.gov | nih.gov |
| Improving Stability | N-acyl, N-alkoxycarbonyl | Amide/Carbamate | Hydrolysis (enzymatic or chemical). | To protect a labile functional group on the pyrazole ring or carboxamide side chain from degradation in the experimental medium. |
Future Directions and Emerging Research Avenues for 4 Chloro N Phenylpyrazole 1 Carboxamide
Integration with Advanced Screening Technologies (e.g., High-Throughput Screening for Novel Biological Activities)
The quest for novel therapeutic agents and biologically active molecules has been revolutionized by advanced screening technologies. High-Throughput Screening (HTS) allows for the rapid assessment of large libraries of chemical compounds against a multitude of biological targets. nih.gov The integration of 4-chloro-N-phenylpyrazole-1-carboxamide and its derivatives into HTS campaigns is a logical and promising step forward.
Quantitative High-Throughput Screening (qHTS) further refines this process by evaluating concentration-response relationships, providing crucial data on the potency and efficacy of compounds. nih.gov The application of qHTS to pyrazole-1-carboxamide libraries could uncover novel biological activities that are not immediately apparent from their core structure. For instance, screening against panels of G-protein coupled receptors (GPCRs), ion channels, or a diverse range of enzymes could reveal unexpected "hit" compounds.
Moreover, phenotypic screening using whole organisms like Caenorhabditis elegans or cellular models of disease is becoming increasingly powerful. nih.gov These screens can identify compounds that modulate complex biological pathways or produce a desired physiological outcome without prior knowledge of the specific molecular target. Given the broad spectrum of activities already observed for pyrazole (B372694) derivatives, from insecticidal to anticancer effects, subjecting them to such phenotypic screens could unveil entirely new therapeutic applications. nih.govnih.gov
A key advantage of integrating pyrazole-1-carboxamides with HTS is the ability to rapidly build structure-activity relationships (SAR). By screening a library of analogs of this compound with systematic modifications, researchers can quickly identify the key structural features required for a particular biological effect. This data-rich approach accelerates the optimization of lead compounds.
Table 1: Advanced Screening Approaches for Pyrazole-1-Carboxamides
| Screening Technology | Description | Potential Application for Pyrazole-1-Carboxamides |
| High-Throughput Screening (HTS) | Rapid, automated testing of large numbers of compounds for a specific biological activity. | Identification of novel inhibitors for enzymes, receptor antagonists, or antimicrobial agents. |
| Quantitative HTS (qHTS) | HTS that generates concentration-response curves to determine compound potency and efficacy. nih.gov | Elucidation of detailed pharmacological profiles for new "hit" compounds, facilitating lead optimization. |
| Phenotypic Screening | Screening compounds in cell-based or whole-organism models to identify a desired change in phenotype. nih.gov | Discovery of compounds that reverse a disease phenotype, without a priori knowledge of the target. |
| Virtual Screening | Computational methods to predict the binding of compounds to a target protein structure. | Prioritization of pyrazole-1-carboxamide derivatives for synthesis and biological testing, saving resources. |
Potential as a Chemical Probe for Fundamental Biological Pathway Research
A chemical probe is a small molecule that is used to selectively modulate the function of a specific protein or biological pathway, thereby enabling the study of that pathway's role in health and disease. The pyrazole-1-carboxamide scaffold has already demonstrated its potential in this area by yielding inhibitors for a variety of important biological targets.
For example, various derivatives have been developed as potent inhibitors of enzymes like carbonic anhydrase, which is involved in numerous physiological processes including pH regulation and respiration. nih.gov Others have been identified as agonists for the µ-opioid receptor, offering tools to study pain signaling pathways. nih.govresearchgate.net The discovery of pyrazole-1-carboxamides that act as kinase inhibitors, such as those targeting Aurora A kinase, further underscores their utility in dissecting complex signaling cascades that are often dysregulated in diseases like cancer. mdpi.comtandfonline.com
The compound this compound could serve as a starting point for the development of highly selective chemical probes. Through rational design and chemical synthesis, analogs can be created with improved potency, selectivity, and pharmacokinetic properties suitable for in vitro and in vivo studies. Such probes would be invaluable for:
Target Validation: Confirming that the modulation of a specific protein has a therapeutic effect.
Pathway Elucidation: Mapping the connections between different proteins in a signaling pathway.
Understanding Disease Mechanisms: Investigating how the dysregulation of a pathway contributes to disease.
Furthermore, some pyrazole derivatives have been shown to interact with DNA, suggesting a potential role as probes for studying nucleic acid biology and DNA-protein interactions. jst.go.jp
Table 2: Examples of Pyrazole Derivatives as Probes for Biological Pathways
| Pyrazole Derivative Class | Biological Target | Research Application |
| Pyrazole-carboxamides | Carbonic Anhydrase (CA) Isozymes | Investigating the roles of specific CA isozymes in physiological and pathological processes. nih.gov |
| Aminopyrazole derivatives | µ-Opioid Receptor (MOR) | Development of biased agonists to study pain pathways with potentially fewer side effects. nih.gov |
| Pyrazole-linked conjugates | Aurora A/B Kinases | Probing the cell cycle and mechanisms of tumorigenesis. mdpi.com |
| 1H-pyrazole-3-carboxamides | DNA Minor Groove | Studying DNA conformation and the effects of small molecule binding on DNA activity. jst.go.jp |
Exploration of Supramolecular Chemistry and Material Science Applications
While the primary focus of research on pyrazole-1-carboxamides has been in the biological realm, their structural features also make them intriguing candidates for applications in supramolecular chemistry and material science. mdpi.com The pyrazole ring, with its two adjacent nitrogen atoms, can participate in hydrogen bonding and metal coordination. The carboxamide linkage provides additional hydrogen bond donors and acceptors.
These non-covalent interactions can be exploited to construct well-ordered supramolecular assemblies. For instance, pyrazole derivatives have been investigated for their ability to form liquid crystals and organogels. The self-assembly properties of these molecules could be tuned by modifying the substituents on the phenyl and pyrazole rings of a parent structure like this compound.
In the field of material science, pyrazole-containing compounds have shown promise as:
Fluorescent Sensors: The conjugated system of the pyrazole ring can give rise to interesting photophysical properties. mdpi.com Derivatives could be designed to act as chemosensors that exhibit a change in fluorescence upon binding to specific ions or molecules.
Organic Dyes: The chromophoric nature of the pyrazole core has been utilized in the development of dyes for various materials. researchgate.net
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring are excellent ligands for metal ions. This allows for the construction of extended networks with potential applications in gas storage, catalysis, and separation.
The applicability of this compound itself in these areas would depend on its specific solid-state structure and intermolecular interactions, which warrants further investigation.
Challenges and Opportunities in the Academic Research of Pyrazole-1-Carboxamide Derivatives
The academic pursuit of pyrazole-1-carboxamide chemistry is rich with both challenges and opportunities. The sheer versatility of the pyrazole scaffold is a double-edged sword; it offers a vast chemical space to explore but also presents the challenge of focusing research efforts to achieve specific goals.
Opportunities:
Broad Biological Activity: The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, found in drugs with anti-inflammatory, anticancer, analgesic, and antimicrobial properties. nih.govnih.govmdpi.com This provides a fertile ground for the discovery of new therapeutic agents based on the pyrazole-1-carboxamide framework.
Synthetic Tractability: The synthesis of pyrazole derivatives is generally well-established, with numerous methods available for their construction and functionalization. nih.govmdpi.com This allows for the relatively straightforward creation of diverse chemical libraries for screening and SAR studies.
Multifunctional Agents: There is a growing interest in developing single molecules that can modulate multiple targets, which can be beneficial in complex diseases like Alzheimer's or cancer. researchgate.net The pyrazole-1-carboxamide scaffold is an excellent platform for designing such multi-target ligands.
Challenges:
Selectivity: A major challenge in developing pyrazole-based drugs, particularly kinase inhibitors, is achieving high selectivity for the desired target over other related proteins. mdpi.comtandfonline.com Off-target effects can lead to toxicity.
Drug Resistance: In areas like infectious disease and oncology, the emergence of drug resistance is a constant threat. New pyrazole-1-carboxamide derivatives must be designed to overcome existing resistance mechanisms.
Intellectual Property: The pyrazole core is present in many patented compounds, which can create challenges for academic researchers in terms of freedom to operate and the commercialization of new discoveries.
Translation to Clinic: While academic research can identify promising lead compounds, the path to clinical development is long, arduous, and expensive. Bridging the gap between academic discovery and clinical application remains a significant hurdle.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-N-phenylpyrazole-1-carboxamide derivatives, and how can reaction yields be improved?
- Methodology : Cyclocondensation of substituted hydrazines with β-ketoesters or diketones is a common approach. For example, ethyl acetoacetate, phenylhydrazine, and DMF-DMA were used to synthesize pyrazole-4-carboxylate intermediates, which were hydrolyzed to carboxylic acids . To improve yields:
- Use anhydrous solvents (e.g., DMF, THF) to minimize side reactions.
- Optimize reaction time and temperature (e.g., reflux at 80–100°C for 6–12 hours).
- Purify intermediates via recrystallization (e.g., ethanol/water mixtures) .
- Data : Derivatives like N-(4-chlorophenyl)-3-(phenylamino)-1H-pyrazole-4-carboxamide achieved 64–68% yields using these methods .
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
- Methodology :
- IR Spectroscopy : Identify functional groups (e.g., NH stretches at 3200–3400 cm⁻¹, C=O at 1650–1700 cm⁻¹) .
- NMR : Use - and -NMR to confirm substituent positions. For example, pyrazole C4 carboxamide protons appear at δ 8.1–8.3 ppm, while aromatic protons range from δ 6.8–7.5 ppm .
- Mass Spectrometry : Confirm molecular ions (e.g., M⁺ at m/z 313 for C₁₆H₁₃ClN₄O) and fragmentation patterns .
Q. How can X-ray crystallography resolve structural ambiguities in pyrazole-carboxamide derivatives?
- Methodology : Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing. For example:
- N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide crystallized in monoclinic P2₁/n with unit cell parameters a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å .
- Hydrogen bonding (e.g., N–H···O interactions) stabilizes crystal lattices .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the biological activity of this compound analogs?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance receptor binding via hydrophobic interactions. For instance, 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide showed agrochemical potential due to its lipophilic substituents .
- Meta-substituted phenyl groups improve metabolic stability compared to ortho/para analogs .
Q. What computational methods are suitable for predicting the reactivity of this compound derivatives?
- Methodology :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps). For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a HOMO-LUMO gap of 4.8 eV was calculated, correlating with experimental stability .
- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., COX-2 for anti-inflammatory applications) .
Q. How can contradictory spectral data (e.g., NMR shifts) between studies be resolved?
- Methodology :
- Solvent Effects : Compare data in deuterated DMSO vs. CDCl₃; carboxamide protons shift upfield in DMSO due to hydrogen bonding .
- Dynamic Effects : Use variable-temperature NMR to detect tautomerism (e.g., pyrazole NH protons exchange at >50°C) .
- Crystallographic Validation : Cross-reference NMR assignments with SCXRD-derived bond lengths (e.g., C=O bond ~1.22 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
